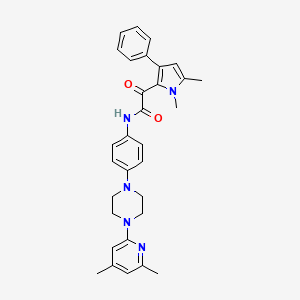![molecular formula C21H24ClFN2O3 B10826410 [(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride CAS No. 666858-07-7](/img/structure/B10826410.png)
[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YKP-1447 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperidine ring: This involves the reaction of 4-fluorobenzoyl chloride with piperidine under controlled conditions.
Esterification: The intermediate is then esterified with (S)-1-phenyl-ethyl alcohol to form the final product.
Hydrochloride formation: The final step involves the conversion of the ester to its hydrochloride salt form.
Industrial Production Methods
Industrial production of YKP-1447 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
YKP-1447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: YKP-1447 can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of YKP-1447, which may have different pharmacological properties .
Scientific Research Applications
YKP-1447 has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin and dopamine receptor interactions.
Biology: Employed in behavioral studies to understand its effects on animal models.
Medicine: Investigated for its potential in treating schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic drugs with improved efficacy and safety profiles.
Mechanism of Action
YKP-1447 exerts its effects by selectively binding to serotonin (5-HT2A and 5-HT2C) and dopamine (D2 and D3) receptors. This binding modulates the activity of these neurotransmitters, leading to its antipsychotic effects. The compound shows a high therapeutic index, indicating its efficacy with fewer side effects compared to other antipsychotic drugs .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Risperidone: Shares some pharmacological properties with YKP-1447 but has a different receptor binding profile.
Olanzapine: Another atypical antipsychotic with a broader receptor binding spectrum.
Uniqueness
YKP-1447 is unique due to its high selectivity for serotonin and dopamine receptors, leading to fewer extrapyramidal side effects. Its high therapeutic index makes it a promising candidate for further development in the treatment of psychotic disorders .
Properties
CAS No. |
666858-07-7 |
|---|---|
Molecular Formula |
C21H24ClFN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15;/h1-9,17,19H,10-14H2,(H2,23,26);1H/t19-;/m1./s1 |
InChI Key |
CPNXSNNPNOPRIF-FSRHSHDFSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C[C@H](C3=CC=CC=C3)OC(=O)N.Cl |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)
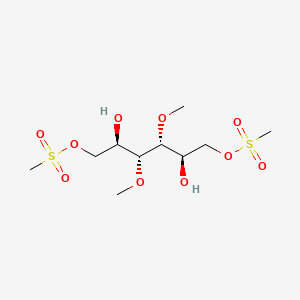
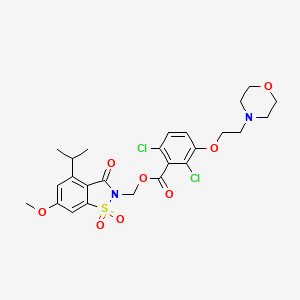

![sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate](/img/structure/B10826350.png)
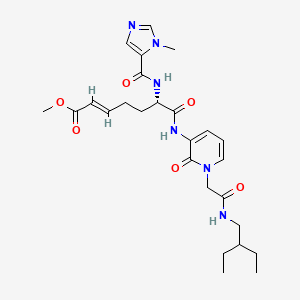
![(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B10826359.png)
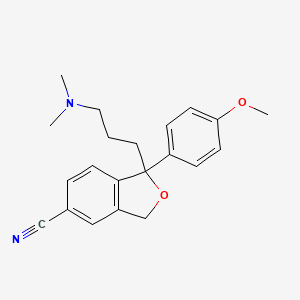
![4-[(3R,5S)-5-(4-methoxyphenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;trihydrate;dihydrochloride](/img/structure/B10826384.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10826393.png)
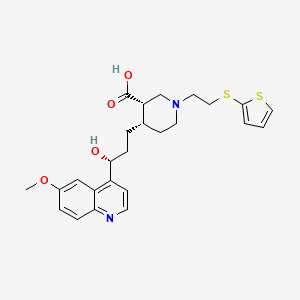
![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)
![L-Prolinamide, N-[4-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]benzoyl]-L-valyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (R)-](/img/structure/B10826409.png)
